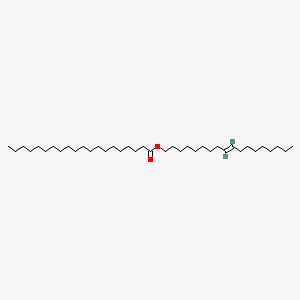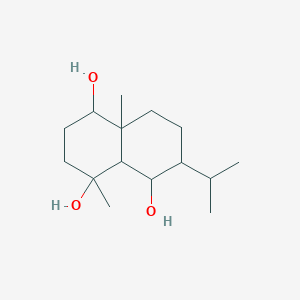![molecular formula C18H28O B12323242 3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,16-Dir-8(17),11-labdadien-13-one is a labdane-type diterpenoid compound isolated from the aerial parts of the plant Hedychium coronarium . It has a molecular formula of C18H28O and a molecular weight of 260.41 g/mol . This compound is known for its biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
15,16-Dir-8(17),11-labdadien-13-one can be isolated from natural sources such as Hedychium coronarium The extraction process typically involves solvent extraction followed by chromatographic purification
Analyse Des Réactions Chimiques
15,16-Dir-8(17),11-labdadien-13-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
15,16-Dir-8(17),11-labdadien-13-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of labdane-type diterpenoids.
Biology: The compound exhibits cytotoxic properties and is studied for its potential anti-cancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 15,16-Dir-8(17),11-labdadien-13-one involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
15,16-Dir-8(17),11-labdadien-13-one is unique among labdane-type diterpenoids due to its specific structure and biological activities. Similar compounds include:
Labda-8(17),12-dien-15,16-dial: Another labdane-type diterpenoid with different functional groups.
Labda-8(17),11-dien-13-ol: A related compound with an alcohol group instead of a ketone.
These compounds share a similar core structure but differ in their functional groups and biological activities, highlighting the uniqueness of 15,16-Dir-8(17),11-labdadien-13-one.
Propriétés
Formule moléculaire |
C18H28O |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
(E)-4-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+ |
Clé InChI |
GWLGWWOKIBLQJF-CMDGGOBGSA-N |
SMILES isomérique |
CC(=O)/C=C/C1C(=C)CCC2C1(CCCC2(C)C)C |
SMILES canonique |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
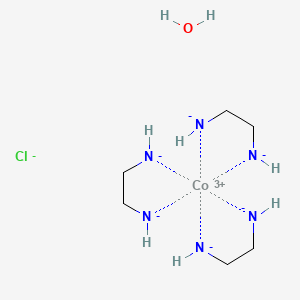
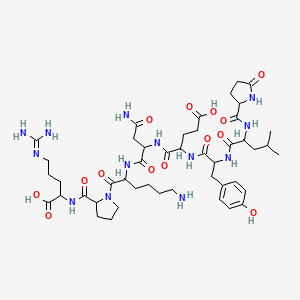
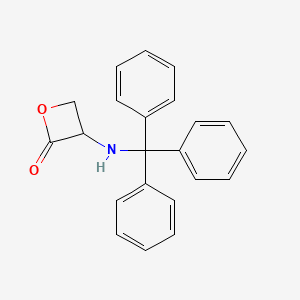
![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)
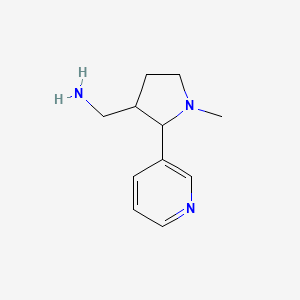
![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)
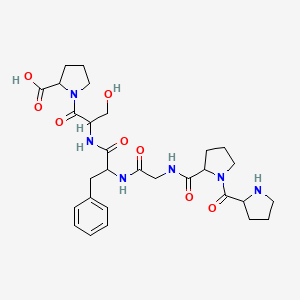
![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
